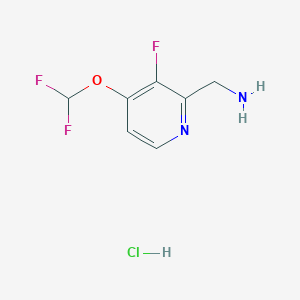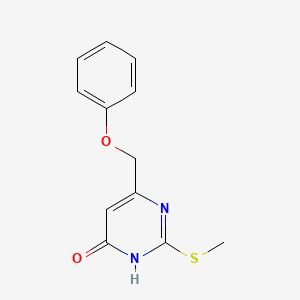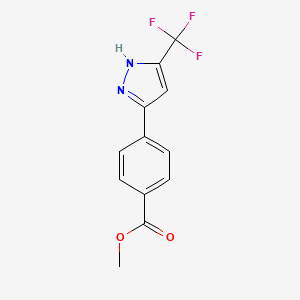
4-(5-Trifluoromethyl-2H-pyrazol-3-yl)-benzoic acid methyl ester
Vue d'ensemble
Description
4-(5-Trifluoromethyl-2H-pyrazol-3-yl)-benzoic acid methyl ester (TPME) is a novel compound with potential applications in scientific research. TPME is a trifluoromethyl-substituted pyrazol-3-yl benzoic acid methyl ester that has been identified as a useful compound in various fields of research, including biochemistry, pharmacology, and biotechnology. TPME is a relatively new compound and its properties have only recently been studied in detail.
Applications De Recherche Scientifique
Chemical Modification and Synthesis
Chemical Modification of Biopolymers
The study of xylan derivatives, including ethers and esters, highlights the potential of chemical modifications to produce biopolymers with specific properties. Such modifications can lead to novel applications in drug delivery and as antimicrobial agents, underscoring the importance of chemical modification techniques in developing new materials with desired functional groups and characteristics (Petzold-Welcke et al., 2014).
Applications in Medicinal Chemistry
Anti-Inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles have been identified for their significance in medicinal chemistry, especially as anti-inflammatory and antibacterial agents. The trifluoromethyl group, particularly when positioned on specific sites of the pyrazole nucleus, significantly influences the activity profile of these compounds. This review underlines the potential of such compounds in discovering novel therapeutic agents with minimal side effects (Kaur et al., 2015).
Analytical Method Development
Identification of Parabens in Cosmetics
The development of analytical methods for identifying and quantifying paraben esters, such as methyl paraben, in cosmetics demonstrates the ongoing need for accurate assessment of chemical components in consumer products. These methods, including spectrophotometry and high-performance liquid chromatography (HPLC), are crucial for ensuring the safety and compliance of cosmetic formulations (Mallika et al., 2014).
Environmental Impact and Safety
Occurrence and Fate of Parabens
Understanding the environmental presence, fate, and potential impact of paraben esters, widely used as preservatives in various products, is essential for assessing ecological risks. Despite their biodegradability, the continuous introduction into environments raises concerns about their ubiquitous presence in surface water and sediments, necessitating further research on their long-term effects (Haman et al., 2015).
Propriétés
IUPAC Name |
methyl 4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-11(18)8-4-2-7(3-5-8)9-6-10(17-16-9)12(13,14)15/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYIDCQSBCBMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Trifluoromethyl-2H-pyrazol-3-yl)-benzoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



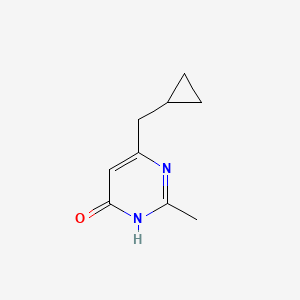
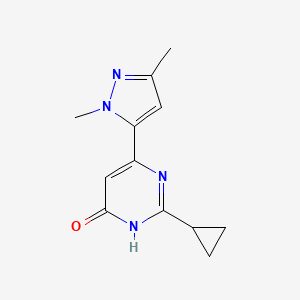
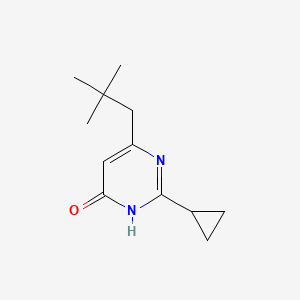
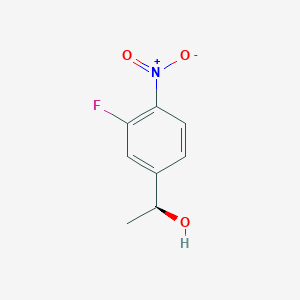

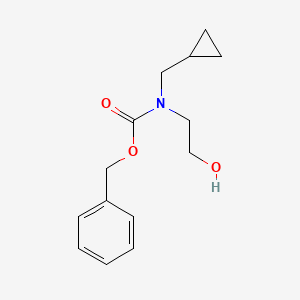
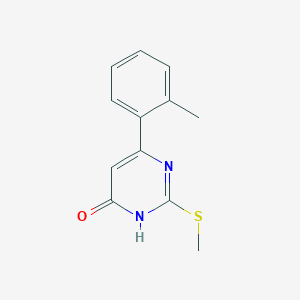
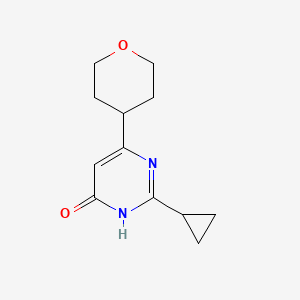
![4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487152.png)
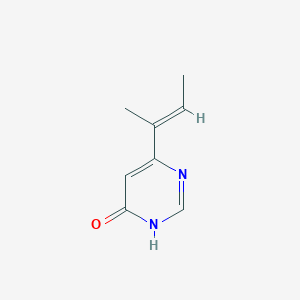
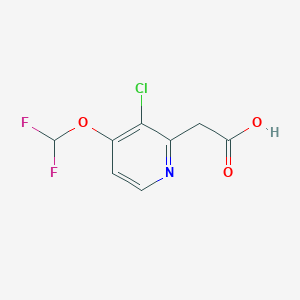
![2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487156.png)
